N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide and tetrahydroquinoline groups are likely to contribute to the stability of the molecule, while the furoyl group could potentially introduce some reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, benzamides are solid at room temperature and have relatively high melting points .Scientific Research Applications
Catalytic Processes and Synthesis Applications
Rh(III)-catalyzed Oxidative Olefination : A study by Rakshit et al. (2011) highlights an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, where the N-O bond acts as an internal oxidant. This process demonstrates the utility in selective formation of valuable tetrahydroisoquinolinone products, indicating potential applications in synthesizing compounds similar to N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide (Rakshit et al., 2011).
Bio-reductively Activated Pro-drug Systems : Research by Berry et al. (1997) on 5-substituted isoquinolin-1-ones suggests applications in pro-drug systems for selective therapeutic drug release in hypoxic solid tumors, indicating potential for similar compounds to serve in targeted cancer therapy (Berry et al., 1997).
Anticonvulsant Activity : Studies identified N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with anticonvulsant activity in animal models, suggesting that derivatives of this compound might also possess neurological therapeutic applications (Chan et al., 1998; Chan et al., 2000).
Anti-inflammatory and Analgesic Activities : Sharada et al. (1987) explored the synthesis of furoquinolines with potential applications in anti-inflammatory and analgesic treatments, suggesting a pathway for similar compounds' synthesis and application in pain management and inflammation control (Sharada et al., 1987).
Novel Synthesis Methods
- One-pot Cascade Synthesis : Shi et al. (2015) developed a method for one-pot cascade synthesis of N-methoxyisoquinolinediones, demonstrating the versatility of Rh(III) catalysis in creating analogs of market drugs, highlighting the potential for innovative synthesis pathways of complex compounds including this compound (Shi et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, suggesting that this compound may have a similar range of targets .
Mode of Action
It’s known that the indole nucleus, a structural component of this compound, can bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
Furan-based compounds have been associated with a wide range of biological activities, suggesting that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that this compound may have comparable characteristics .
Result of Action
Compounds with similar structures have shown a variety of biological activities, suggesting that this compound may have similar effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-18-9-6-15(7-10-18)21(25)23-17-8-11-19-16(14-17)4-2-12-24(19)22(26)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAOYSSSCVTBIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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